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Introduction

4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate in the synthesis of various

pharmaceuticals, most notably the cardioselective β-blocker, Bisoprolol.[1][2][3][4][5] Its

molecular structure, containing both a phenol group and an ether linkage, makes it a versatile

building block in organic synthesis. Accurate characterization of this compound is crucial for

quality control and process optimization in drug development. This guide provides a detailed

overview of the spectroscopic data (NMR, IR, MS) for 4-((2-
isopropoxyethoxy)methyl)phenol, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data
The structural confirmation of 4-((2-isopropoxyethoxy)methyl)phenol is achieved through a

combination of spectroscopic techniques. The following sections summarize the key data

obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[1]

¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

1.15 Doublet (d) 6H Isopropyl -CH₃

3.55 Multiplet (m) 1H Isopropyl -CH-

3.65 Triplet (t) 2H -O-CH₂-CH₂-O-

4.50 Singlet (s) 2H Ar-CH₂-O-

6.85 Doublet (d) 2H Aromatic (Ar-H)

Data sourced from Benchchem[1]

¹³C NMR Spectral Data

While specific ¹³C NMR data was not found in the provided search results, typical chemical

shifts for similar structures can be predicted. PubChem does indicate the availability of ¹³C

NMR spectra for this compound.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[1]

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Bond Vibration Significance

~3400 (broad) O-H stretch
Indicates the presence of the

phenolic hydroxyl group.

~2970-2850 C-H stretch
Aliphatic C-H bonds in the

isopropoxy and ethoxy groups.

~1600, ~1500 C=C stretch Aromatic ring stretching.

~1450 C-H bend
Characteristic bending of C-H

bonds.[1]

~1100-1200 C-O stretch
Strong absorption indicating

the ether linkages.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, confirming its elemental composition.[1]

Mass Spectrometry Data

m/z Ion Identity Significance

210.1256 [M]⁺

Molecular ion peak, confirming

the molecular weight of the

compound.[1][7]

Molecular Information

Property Value Source

Molecular Formula C₁₂H₁₈O₃ [6][8]

Molecular Weight 210.27 g/mol [6][8][9][10]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-((2-
isopropoxyethoxy)methyl)phenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good

signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans (typically >1024) is required due to the lower natural abundance

of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak as an internal standard.

IR Spectroscopy Protocol
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Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Thin Film Method: If the sample is an oil, a thin film can be prepared between two salt

plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the KBr pellet

holder.

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer, such as a Gas Chromatography-Mass

Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an

appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Data Acquisition:

Introduce the sample into the ion source.
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For GC-MS, the sample is first separated on a GC column before entering the mass

spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern

to confirm the structure of the compound. For HRMS, the exact mass can be used to

determine the elemental composition.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4-((2-isopropoxyethoxy)methyl)phenol.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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